2-phenyl-3H-indol-3-amine
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Overview
Description
2-phenyl-3H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-indol-3-amine can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in catalytic methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-ones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: 2-phenyl-3H-indol-3-one
Reduction: 2-phenylindoline
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-phenyl-3H-indol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological processes and pathways.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-3H-indol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The specific pathways and targets depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-phenyl-3H-indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 2-position and amino group at the 3-position make it a versatile intermediate for further functionalization and derivatization .
Biological Activity
2-Phenyl-3H-indol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by recent research studies and data tables summarizing key results.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of indole derivatives with phenylacetyl chloride or related compounds under specific conditions. Various synthetic pathways have been explored, leading to modifications that enhance biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
1. Antibacterial Activity
Research has shown that derivatives of 2-phenyl-3H-indol-3-amines possess significant antibacterial properties. For instance, certain synthesized analogs demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
2. Antifungal Activity
Compounds derived from this compound have also shown antifungal activity. One study reported that specific derivatives exhibited substantial inhibition against fungi such as Aspergillus flavus and Aspergillus oryzae .
3. Antioxidant Activity
The antioxidant properties of 2-phenyl-3H-indol-3-amines have been evaluated, revealing promising radical scavenging activity. Some compounds demonstrated effective ferric ion reducing antioxidant power (FRAP) and metal chelating ability .
4. Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-phenyl-3H-indol-3-amines. Certain derivatives showed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells and others, suggesting their role in cancer treatment .
Case Studies
Several case studies illustrate the biological activity of 2-phenyl-3H-indol-3-amines:
Case Study 1: Antibacterial Evaluation
A study synthesized several derivatives of 2-phenylindole and evaluated their antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active compound exhibited an MIC of 0.98 μg/mL, showcasing the compound's potential in treating resistant bacterial infections .
Case Study 2: Anticancer Properties
In another investigation, a series of 2-substituted indole derivatives were tested for their cytotoxic effects on different cancer cell lines. Notably, compounds with specific substitutions displayed preferential growth inhibition in rapidly dividing cancer cells compared to normal fibroblasts .
Data Tables
The following tables summarize key findings related to the biological activities of 2-phenyl-3H-indol-3-amines.
Activity Type | Compound | Target Organism/Cell Line | Activity Result |
---|---|---|---|
Antibacterial | Compound A | Staphylococcus aureus | MIC = 0.98 μg/mL |
Antifungal | Compound B | Aspergillus flavus | Zone of inhibition = 20 mm |
Antioxidant | Compound C | - | FRAP = 150 µmol Fe(II)/g |
Anticancer | Compound D | A549 Cells | IC50 = 5 µM |
Properties
CAS No. |
64641-83-4 |
---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-3H-indol-3-amine |
InChI |
InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,13H,15H2 |
InChI Key |
XTSCRJCFFWNOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2N |
Origin of Product |
United States |
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